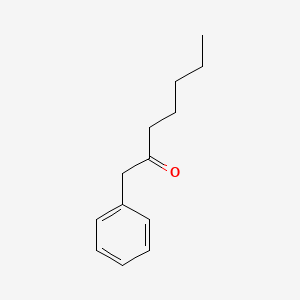

1-Phenylheptan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

6683-94-9 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-phenylheptan-2-one |

InChI |

InChI=1S/C13H18O/c1-2-3-5-10-13(14)11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 |

InChI Key |

TVCMOCBSBAVAJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Aromatic Ring Cleavage:

One of the primary mechanisms initiated by bacteria like Pseudomonas sp. involves the enzymatic attack on the stable phenyl ring. This process typically begins with the introduction of hydroxyl groups onto the aromatic ring, forming a diol intermediate. This dihydroxylation is a critical step that destabilizes the aromatic structure, making it susceptible to cleavage. Following the formation of the diol, the ring is opened through a process known as meta-cleavage, leading to the formation of more readily degradable aliphatic compounds.

Plausible Degradation Pathway of 1-Phenylheptan-2-one via

| Step | Intermediate Compound | Enzymatic Process |

| 1 | This compound | Dioxygenase |

| 2 | 1-(Dihydroxyphenyl)heptan-2-one | Ring-cleavage dioxygenase |

| 3 | Muconic semialdehyde derivative | Hydrolase/Dehydrogenase |

| 4 | Central Metabolic Intermediates | Various enzymes |

Alkyl Chain Oxidation:

Alternatively, some microorganisms initiate the degradation process by targeting the alkyl side chain. For a compound like 1-phenylheptan-2-one, this can occur through two main routes:

Terminal Oxidation (ω-oxidation): This pathway involves the oxidation of the terminal methyl group of the heptanone chain. This process, often seen in Nocardia species, would convert the alkyl chain into a carboxylic acid, which can then be shortened through a process called β-oxidation.

Subterminal Oxidation: Pseudomonas species are also known to carry out subterminal oxidation of alkanes. This process can introduce a hydroxyl group at a non-terminal carbon, which can then be further oxidized to a ketone. While this compound already possesses a ketone group, this pathway is significant as it demonstrates the microbial capability to modify alkyl chains.

Enzymatic Remediation: The Role of Baeyer-Villiger Monooxygenases

A key enzymatic strategy for the degradation of ketones involves a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester. This transformation is a crucial step in the breakdown of the ketone functional group, as the resulting ester is generally more susceptible to hydrolysis by other microbial enzymes (esterases) into an alcohol and a carboxylic acid. These smaller, simpler molecules can then be readily assimilated into central metabolic pathways.

The application of BVMOs is a promising area of research for the bioremediation of ketone-contaminated environments. The high selectivity of these enzymes can lead to the formation of specific, predictable products, which is advantageous for monitoring and controlling the remediation process.

Hypothetical Enzymatic Degradation of this compound via BVMO:

| Enzyme | Substrate | Product | Subsequent Degradation |

| Baeyer-Villiger Monooxygenase | This compound | Phenylmethyl hexanoate | Hydrolysis by esterases to phenol (B47542) and hexanoic acid |

Research Findings on Microbial Degradation of Related Compounds

While specific data for this compound is scarce, studies on analogous compounds provide valuable benchmarks for degradation potential.

Degradation of Aromatic Ketones by Pseudomonas sp.:

| Compound | Strain | Degradation Rate | Optimal Temperature (°C) | Optimal pH |

| Acetophenone (B1666503) | Pseudomonas sp. | Not specified | 30 | 7.0 |

| 4'-Hydroxyacetophenone | Pseudomonas fluorescens | Not specified | 30 | 7.0 |

Degradation of Phenylalkanes by Pseudomonas sp.:

| Compound | Strain | Identified Intermediates |

| 4-Phenylheptane | Pseudomonas sp. | Diol and meta-cleavage product |

These findings strongly suggest that microbial consortia containing Pseudomonas and other aromatic-degrading bacteria would be effective in the remediation of sites contaminated with this compound. The combination of ring-cleavage and side-chain oxidation pathways, coupled with the potential action of enzymes like BVMOs, provides a robust and multifaceted approach to the complete mineralization of these phenyl ketone contaminants. Further research focusing on the isolation and characterization of microbial strains and enzymes specifically active on this compound will be crucial for the development of targeted and efficient bioremediation technologies.

Reactivity and Mechanistic Investigations of 1 Phenylheptan 2 One and Its Analogs

Electrophilic and Nucleophilic Reactivity Profiles of the Ketone Moiety

The reactivity of 1-phenylheptan-2-one is largely dictated by the ketone functional group, which consists of a carbon atom double-bonded to an oxygen atom (a carbonyl group). This bond is inherently polar due to the higher electronegativity of oxygen compared to carbon. This polarity creates a dipole, rendering the carbonyl carbon electron-deficient (electrophilic) and the oxygen atom electron-rich (nucleophilic). Consequently, the primary modes of reaction for the ketone moiety involve attack by either electrophiles at the oxygen or, more commonly, nucleophiles at the carbon. wikipedia.org

Nucleophilic Addition: The electron-deficient carbonyl carbon of this compound is a prime target for nucleophiles, which are species that donate a pair of electrons to form a new covalent bond. wikipedia.org This process, known as nucleophilic addition, is a characteristic reaction of aldehydes and ketones. The reaction begins with the nucleophile attacking the carbonyl carbon, breaking the π-bond of the C=O double bond. The electrons from this bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated by a weak acid (like water or alcohol) to yield a neutral alcohol product.

Common nucleophiles that react with ketones like this compound include:

Grignard Reagents (R-MgX): These powerful nucleophiles add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after an acidic workup.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol (1-phenylheptan-2-ol).

Cyanide Ion (CN⁻): Addition of cyanide forms a cyanohydrin.

Amines (RNH₂): Primary amines react to form imines through a nucleophilic addition-elimination mechanism.

The reactivity of the carbonyl group in this compound is influenced by the adjacent benzyl (B1604629) and pentyl groups. The pentyl group is a simple alkyl group with a slight electron-donating inductive effect. The benzyl group is more complex; while the phenyl ring can be electron-withdrawing, the methylene (B1212753) (-CH₂-) bridge isolates the carbonyl from direct resonance effects. However, the steric bulk of both the benzyl and pentyl groups can hinder the approach of nucleophiles compared to less substituted ketones. youtube.com

Electrophilic Attack: The lone pairs of electrons on the carbonyl oxygen make it a Lewis base and susceptible to attack by electrophiles (electron acceptors). Protonation of the oxygen by a strong acid is a common initial step in acid-catalyzed reactions. This protonation enhances the electrophilicity of the carbonyl carbon, making it more reactive towards even weak nucleophiles. stackexchange.comechemi.com For example, in an acid-catalyzed hydration reaction, the carbonyl oxygen is first protonated, followed by the attack of a water molecule (a weak nucleophile) on the now highly electrophilic carbon.

Radical Pathways in this compound Chemical Transformations

Beyond ionic pathways, this compound can undergo transformations involving free radical intermediates, particularly through photochemical reactions. wikipedia.orgedurev.in A free radical is a species with an unpaired electron, typically formed by the homolytic cleavage of a covalent bond, where each fragment retains one of the bonding electrons. For ketones, these reactions are often initiated by the absorption of ultraviolet (UV) light.

The most significant radical pathway for ketones is the Norrish Type I reaction , or α-cleavage. wikipedia.orgedurev.inscispace.com Upon absorbing a photon, the ketone is promoted to an electronically excited state (a singlet state, S₁), which can then convert to a more stable triplet state (T₁) via intersystem crossing. From either of these excited states, the molecule can undergo homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group.

For this compound, two possible α-cleavage pathways exist:

Cleavage of the C₁-C₂ bond: This breaks the bond between the benzyl group and the carbonyl carbon, yielding a benzyl radical and a heptanoyl radical.

Cleavage of the C₂-C₃ bond: This breaks the bond between the carbonyl carbon and the pentyl group, yielding a pentyl radical and a 2-oxo-2-phenylethyl (phenacyl) radical.

The relative likelihood of these pathways depends on the stability of the resulting radicals. The benzyl radical is highly stabilized by resonance, making the first pathway a significant process. Once formed, these radical pairs can undergo several secondary reactions:

Decarbonylation: The acyl radical (heptanoyl or phenacyl) can lose a molecule of carbon monoxide (CO) to form a new alkyl or benzyl radical, respectively.

Radical Recombination: The radical fragments can recombine to reform the original ketone or combine after decarbonylation to form new hydrocarbon products. wikipedia.org

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules to form stable alkanes.

A second major photochemical pathway for ketones like this compound, which possess accessible gamma (γ) hydrogen atoms, is the Norrish Type II reaction . wikipedia.orgchempedia.info This intramolecular process is initiated by the photo-excited carbonyl group abstracting a hydrogen atom from the γ-carbon of its own alkyl chain. taylorfrancis.comrsc.org

In this compound, the pentyl chain provides γ-hydrogens (at the C₅ position relative to the carbonyl group at C₂). The mechanism proceeds as follows:

Photoexcitation: The ketone absorbs UV light, promoting an electron from a non-bonding (n) orbital on the oxygen to an anti-bonding π* orbital of the carbonyl group (an n → π* transition).

Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen, behaving like an alkoxy radical, abstracts a hydrogen atom from the γ-carbon through a six-membered cyclic transition state. This is the key step and results in the formation of a 1,4-biradical intermediate.

Biradical Reactions: The 1,4-biradical is a short-lived intermediate that can undergo two main competing reactions:

Cleavage (β-scission): The biradical can fragment by breaking the bond between the α- and β-carbons. This results in the formation of an enol (which quickly tautomerizes to a ketone, in this case, acetone) and an alkene (1-phenyl-1-butene).

Cyclization (Yang Cyclization): The two radical centers can combine to form a new C-C bond, resulting in a cyclobutanol (B46151) derivative.

The competition between cleavage and cyclization is influenced by factors such as the conformation of the biradical and the reaction conditions, including the solvent. scispace.com

Investigation of Rearrangement Reactions and Structural Isomerizations

This compound and its derivatives can undergo various rearrangement reactions, where the carbon skeleton or the position of functional groups is altered to form a structural isomer.

Keto-Enol Tautomerism: This is the most fundamental isomerization for any ketone with α-hydrogens. This compound exists in equilibrium with its two enol tautomers: (Z/E)-1-phenylhept-2-en-2-ol and (Z/E)-1-phenylhept-1-en-2-ol. The equilibrium overwhelmingly favors the keto form, but the enol, though present in minute quantities, is a crucial intermediate in many reactions, such as α-halogenation and aldol (B89426) condensations. The rate of this interconversion can be catalyzed by either acid or base. rsc.org

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxy acid (like m-CPBA) or hydrogen peroxide. wiley-vch.de The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. For this compound, the two migrating groups are benzyl (-CH₂Ph) and pentyl. Since a benzyl group is a primary alkyl group, the pentyl group (also primary) would have a similar migratory aptitude, potentially leading to a mixture of two ester products: pentyl phenylacetate (B1230308) and benzyl hexanoate.

Acid-Catalyzed Rearrangements: Under strong acid conditions, ketones can participate in rearrangements involving carbocation intermediates. For example, if the alcohol derivative 1-phenylheptan-2-ol is subjected to acidic dehydration, the resulting secondary carbocation could potentially undergo a 1,2-hydride shift or a 1,2-phenyl shift to form a more stable carbocation before elimination occurs. While less common for the ketone itself, such rearrangements are key in the chemistry of its analogs. libretexts.orgnsf.gov

Benzilic Acid Rearrangement: This rearrangement is characteristic of 1,2-diketones. wiley-vch.dewikipedia.org While this compound is not a diketone, its α-diketo analog, 1-phenylheptane-2,3-dione, would be expected to undergo this reaction upon treatment with a strong base (like KOH). The reaction involves the nucleophilic attack of hydroxide (B78521) on one carbonyl group, followed by the migration of the benzyl group to the adjacent carbonyl carbon, ultimately yielding an α-hydroxy carboxylate salt after an acidic workup. wikipedia.org

Detailed Mechanistic Studies of Specific Catalyzed Reactions

The reactivity of this compound can be precisely controlled and enhanced through catalysis. Various catalyzed reactions allow for selective transformations of the ketone moiety.

Catalytic Hydrogenation: The carbonyl group of this compound can be reduced to a secondary alcohol (1-phenylheptan-2-ol) via catalytic hydrogenation. libretexts.org This reaction typically employs molecular hydrogen (H₂) and a heterogeneous metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.com

The mechanism involves the following steps: libretexts.orgkhanacademy.org

Adsorption: Both the hydrogen gas and the ketone are adsorbed onto the surface of the metal catalyst.

H-H Bond Cleavage: The H-H bond is cleaved, and individual hydrogen atoms bind to the metal surface.

Hydrogen Transfer: The adsorbed ketone accepts hydrogen atoms from the catalyst surface in a stepwise manner. The first hydrogen adds to the carbonyl oxygen or carbon, forming a half-hydrogenated intermediate. The second hydrogen then adds to complete the reduction, forming the alcohol.

Desorption: The final alcohol product desorbs from the catalyst surface.

Enantioselective Catalytic Reduction: Since the reduction of the prochiral this compound creates a new stereocenter, enantioselective catalysts can be used to produce one enantiomer of the alcohol product preferentially. wikipedia.orgorganicreactions.org This is often achieved using homogeneous catalysts, which consist of a transition metal (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand. organicreactions.org For example, catalysts like those used for the asymmetric reduction of acetophenone (B1666503) or other aryl ketones could be applied. mdpi.com These catalysts create a chiral environment around the metal center, forcing the hydride (from a source like H₂ or isopropanol (B130326) in transfer hydrogenation) to add to one face of the carbonyl group over the other, leading to high enantiomeric excess (ee). wikipedia.org

| Catalyst System | Ketone Substrate | Product Alcohol | Enantiomeric Excess (ee) | Reference |

| Bifunctional Thiourea-Amine / Hantzsch Ester | Aryl Alkyl Ketones | (S)-Alcohols | Up to 98% | acs.org |

| Oxazaborolidine / Borane | Simple Ketones | Chiral Alcohols | High | organicreactions.org |

| Bacillus cereus TQ-2 (Whole-cell) | Acetophenone | (R)-1-phenylethanol | 99% | mdpi.com |

| [RhH(CO)(PPh₃)₃] / dppBz | Benzyl Ketones | Unsymmetric Ketones | N/A (Acyl-transfer) | acs.org |

This table presents data for analogous catalyzed reactions on similar ketone substrates to illustrate the potential outcomes for this compound.

Analysis of Solvent and Environmental Effects on Reaction Kinetics and Selectivity

The solvent in which a reaction is conducted is not merely an inert medium but can profoundly influence reaction rates (kinetics) and the distribution of products (selectivity). cdnsciencepub.com For reactions involving this compound, solvent effects are particularly significant in both photochemical and ionic pathways.

Effects on Photochemical Reactions: In the Norrish Type II reaction, the solvent can affect the lifetime and conformational dynamics of the intermediate 1,4-biradical. scispace.com The polarity of the solvent can influence the competition between the cleavage and cyclization pathways. For some aromatic ketones, a nonpolar solvent like benzene (B151609) may favor one cyclobutanol stereoisomer, while a polar solvent like acetonitrile (B52724) or methanol (B129727) can favor the other. researchgate.net This is often attributed to solvent-induced changes in the preferred conformation of the biradical or hydrogen bonding interactions between the solvent and the biradical's hydroxyl group. scispace.comresearchgate.net

Effects on Ionic Reactions: For ionic reactions, such as nucleophilic additions, the solvent's ability to stabilize charges is paramount. Polar protic solvents (e.g., water, methanol) can solvate both cations and anions effectively through hydrogen bonding. This can stabilize charged intermediates and transition states, but can also cage nucleophiles, sometimes slowing the reaction. Polar aprotic solvents (e.g., acetone, DMSO) are also polar but lack acidic protons. They are effective at solvating cations but less so for anions, which can leave the nucleophile "bare" and more reactive.

A study on the quenching of an aromatic ketone triplet state by phenol (B47542) across various solvents demonstrated complex kinetic effects. acs.orgresearchgate.net The reaction rate was found to decrease in solvents with stronger hydrogen-bond acceptor capabilities (like ethers or nitriles) due to one mechanism, while another mechanism was accelerated by these same properties. acs.org This highlights how specific solvent-solute interactions, rather than just bulk polarity, can dictate reaction kinetics. Similarly, the rate of keto-enol tautomerism is highly solvent-dependent, with polar solvents that can act as both hydrogen-bond donors and acceptors facilitating the proton transfer steps. rsc.orgacs.org

| Solvent | Hydrogen-Bond Acceptor Strength (β) | Rate Constant (k_q) for Quenching of ³BT* by Phenol (10⁸ M⁻¹s⁻¹) |

| Octane | 0.00 | 7.9 |

| Carbon Tetrachloride | 0.00 | 7.6 |

| Benzene | 0.10 | 6.5 |

| Diethyl Ether | 0.47 | 4.3 |

| Ethyl Acetate | 0.45 | 3.7 |

| Acetonitrile | 0.31 | 3.2 |

Data adapted from a study on the quenching of 2-benzoylthiophene (B1677651) (³BT) triplet by phenol, illustrating the trend of decreasing reaction rate with increasing solvent hydrogen-bond acceptor strength for one of the operative mechanisms. acs.org*

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Computational Prediction and Validation of NMR Chemical Shifts

In modern structural elucidation, computational methods are increasingly used to predict NMR chemical shifts. These predictions, when compared with experimental data, can provide a high degree of confidence in the assigned structure. Methodologies such as Density Functional Theory (DFT) and machine learning algorithms can calculate the magnetic shielding of nuclei, which is then converted to a chemical shift.

The accuracy of these predictions is dependent on the level of theory, the basis set used, and the consideration of solvent effects. For ketones and other organic molecules, these computational approaches can often predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm and ¹³C chemical shifts with an error of 1-2 ppm. Validation of these computational models is typically performed by comparing the predicted spectra of a range of known compounds against their experimental spectra. This validation process is crucial for establishing the reliability of the computational method for a particular class of compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques in Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like 1-Phenylheptan-2-one, GC-MS is an ideal method for its identification and quantification in complex mixtures. The gas chromatograph separates the components of a sample, and the mass spectrometer provides a mass spectrum for each eluted component. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in compound identification. Analysis of the closely related compound, 1-phenyl-2-propanone, has been successfully carried out using dynamic headspace GC-MS, demonstrating the utility of this technique for this class of compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) Applications

While GC-MS is well-suited for volatile compounds, Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would typically involve the formation of a protonated molecule, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. ESI is often coupled with high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements. HRMS can determine the elemental composition of a molecule with a high degree of confidence by measuring its mass to within a few parts per million of its theoretical exact mass. This capability is invaluable for confirming the molecular formula of this compound and distinguishing it from isobaric compounds.

Investigation of Electron Ionization Mass Spectrometry Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a molecular fingerprint that provides significant structural information. For this compound, several characteristic fragmentation pathways are expected.

One of the most common fragmentation pathways for ketones is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken. For this compound, this can lead to the formation of a benzyl (B1604629) radical and a pentanoyl cation (m/z 85) or a pentyl radical and a phenylacetyl cation (m/z 119). Another significant fragmentation is the McLafferty rearrangement , which can occur in ketones with a gamma-hydrogen. This rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the loss of a neutral alkene molecule.

A prominent peak in the mass spectrum of compounds containing a benzyl group is often observed at m/z 91, corresponding to the tropylium cation, which is formed through rearrangement of the benzyl cation.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 190 | [C₁₃H₁₈O]⁺˙ | Molecular Ion |

| 119 | [C₈H₇O]⁺ | Alpha-cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl cation) |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage |

Note: The fragmentation pattern can be complex, and the relative intensities of the fragment ions depend on the instrument conditions.

Vibrational Spectroscopy for Functional Group and Structural Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, including stretching and bending. utoronto.ca An IR spectrum, a plot of transmittance versus wavenumber, reveals absorption bands characteristic of specific covalent bonds and functional groups. libretexts.orgmaricopa.edu For this compound, the key functional groups—a carbonyl group (ketone), a phenyl group, and an aliphatic chain—give rise to distinct and identifiable absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H (sp³) | Stretching | 2850 - 2960 | Strong |

| Ketone C=O | Stretching | ~1715 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser, where photons lose or gain energy corresponding to the vibrational modes of the molecule. horiba.com This energy shift provides a "spectral fingerprint" of the molecule. horiba.com Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. nih.gov

In the structural characterization of this compound, Raman spectroscopy can provide valuable confirmatory data. The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, typically produce a strong and sharp signal in the Raman spectrum. The C=C stretching bands of the phenyl group between 1580 cm⁻¹ and 1610 cm⁻¹ are also readily observed. researchgate.net While the carbonyl (C=O) stretch is visible in Raman, it is generally less intense than in the IR spectrum. The aliphatic C-H stretching and bending modes are also present, providing information on the alkyl portion of the molecule. The combination of IR and Raman data allows for a more complete picture of the molecule's vibrational characteristics and confirms its structural features. nih.gov

While this compound is an achiral molecule, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are indispensable for determining the absolute configuration of chiral molecules. rsc.orgresearchgate.net Should a stereocenter be introduced into the this compound structure, for instance through substitution on the alkyl chain or the benzyl carbon, these techniques would be crucial for distinguishing between the resulting enantiomers.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nl ROA, its Raman equivalent, measures the small difference in the intensity of Raman scattering for right- and left-circularly polarized incident light. cas.czrsc.org For a pair of enantiomers, the VCD and ROA spectra are mirror images, exhibiting opposite signs (positive or negative bands) for a given vibrational mode. nih.gov By comparing the experimentally measured VCD or ROA spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the molecule can be unambiguously determined. researchgate.net These techniques provide detailed three-dimensional structural information for molecules in solution. ru.nl

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govwikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a crystal. libretexts.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. nih.govstanford.edu

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. wikipedia.org Once a suitable crystal is obtained and analyzed, X-ray crystallography would provide unequivocal proof of its molecular structure. The resulting data would include:

Connectivity: Confirming the sequence of atoms and bonding arrangement.

Bond Lengths and Angles: Providing precise measurements for all bonds (e.g., C=O, C-C, C-H) and the angles between them.

Conformation: Revealing the preferred spatial orientation of the phenyl ring relative to the heptanone chain in the solid state.

Intermolecular Interactions: Detailing how individual molecules pack together in the crystal lattice, including any non-covalent interactions that stabilize the crystal structure.

This detailed structural information is fundamental for understanding the compound's physical properties and chemical reactivity.

Chromatographic Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, an HPLC method is essential for assessing its purity and separating it from potential starting materials, byproducts, or degradation products.

A common approach for a molecule of this polarity would be a reversed-phase HPLC (RP-HPLC) method. The development of such a method would involve:

Stationary Phase: A non-polar stationary phase, typically a column packed with silica (B1680970) particles chemically modified with C18 (octadecylsilyl) groups.

Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The ratio of these solvents can be adjusted (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection: The presence of the phenyl group in this compound makes it a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector, typically set at a wavelength around 254 nm.

Validation: Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation confirms the method's linearity, accuracy, precision, selectivity, and robustness. derpharmachemica.com

The result of an HPLC analysis is a chromatogram, which plots the detector's response against time. The retention time of the main peak serves to identify this compound, while its area is proportional to its concentration. The presence of other peaks would indicate impurities, and their areas can be used to quantify the purity of the sample.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.45 | 15,234 | 0.31 | Impurity A |

| 2 | 8.12 | 4,895,670 | 99.59 | This compound |

| 3 | 9.54 | 4,988 | 0.10 | Impurity B |

Solid-Phase Microextraction (SPME) Coupled with GC-MS for Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the detection and quantification of trace levels of volatile and semi-volatile organic compounds, such as this compound, in complex matrices.

The efficiency of SPME is highly dependent on the selection of the fiber coating and the optimization of extraction parameters. For aromatic ketones like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected due to its broad applicability for various analytes, including those with different polarities and molecular weights. gcms.czacs.org The extraction process relies on the partitioning of the analyte between the sample matrix, the headspace above the sample, and the fiber coating.

Optimization of key parameters is crucial for achieving high sensitivity and reproducibility. These parameters include extraction temperature, extraction time, and sample agitation. An elevated temperature increases the vapor pressure of semi-volatile compounds like this compound, facilitating their transfer from the sample matrix to the headspace and subsequent adsorption onto the SPME fiber. nih.gov The extraction time must be sufficient to allow for equilibrium or near-equilibrium to be reached between the phases. Following extraction, the fiber is transferred to the heated injection port of the GC, where the trapped analytes are thermally desorbed onto the chromatographic column for separation and subsequent detection by the mass spectrometer. researchgate.net

The GC-MS analysis separates the desorbed compounds based on their boiling points and interaction with the stationary phase of the GC column. A common choice for aromatic compounds is a column with a 5% phenyl polysiloxane stationary phase, which provides good selectivity. The mass spectrometer then fragments the eluted compounds and generates a unique mass spectrum for each, allowing for positive identification and quantification.

Table 1: Representative SPME-GC-MS Parameters for Trace Analysis of this compound

| Parameter | Condition | Rationale |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Provides a broad range of selectivity for volatile and semi-volatile compounds, suitable for aromatic ketones. gcms.cz |

| Extraction Mode | Headspace (HS) | Minimizes matrix effects and is ideal for analyzing volatile compounds in solid or liquid samples. |

| Incubation Temp. | 60°C | Increases analyte vapor pressure, enhancing extraction efficiency from the matrix into the headspace. gcms.cz |

| Incubation Time | 10 min | Allows the sample to reach thermal equilibrium before the fiber is exposed. |

| Extraction Time | 30 min | Provides sufficient time for analyte partitioning and adsorption onto the fiber to approach equilibrium. nih.gov |

| Agitation | 250 rpm | Facilitates the mass transfer of the analyte from the sample to the headspace. |

| Desorption Temp. | 250°C | Ensures rapid and complete thermal desorption of the analyte from the SPME fiber into the GC inlet. acs.org |

| Desorption Time | 4 min | Allows for the complete transfer of the analyte to the GC column. acs.org |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-polysiloxane column offers good selectivity for aromatic and moderately polar compounds. nih.gov |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 40°C (4 min), ramp 10°C/min to 250°C (5 min) | A standard temperature ramp allows for the effective separation of semi-volatile compounds. acs.org |

| MS Ion Source | 230°C | Standard temperature for electron ionization. |

| MS Quadrupole | 150°C | Standard temperature for the mass analyzer. |

| Acquisition Mode | Scan (m/z 40-500) | Allows for the collection of full mass spectra for compound identification. |

Optimization of Chromatographic Column Selection and Mobile Phase Parameters

For the analysis of this compound by High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, the selection of the stationary phase (column) and the mobile phase composition are the most critical factors influencing retention, selectivity, and resolution.

Chromatographic Column Selection: The choice of a stationary phase is dictated by the physicochemical properties of the analyte. This compound, being a moderately nonpolar aromatic ketone, can be effectively separated using common reversed-phase columns.

C18 (Octadecylsilane): This is the most common reversed-phase packing and is a good first choice. It separates analytes primarily based on hydrophobicity. waters.com

Phenyl-Hexyl: This stationary phase provides an alternative selectivity for aromatic compounds. chromatographyonline.com The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of this compound. waters.com This can lead to increased retention and altered selectivity compared to a standard C18 column, which can be advantageous for resolving it from other components in a mixture. lcms.cz The hexyl linker provides a balance of hydrophobic interaction.

Mobile Phase Parameter Optimization: The mobile phase in reversed-phase HPLC typically consists of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol). gcms.cz The optimization process involves adjusting the ratio of these solvents and the choice of organic modifier to achieve the desired separation.

Organic Modifier Type: Acetonitrile and methanol are the most common organic modifiers. They possess different solvent strengths and can provide different selectivities. Methanol can enhance π-π interactions between an aromatic analyte and a phenyl-based stationary phase, while acetonitrile may suppress these interactions, leading to different elution patterns. agilent.com

Mobile Phase Composition (Isocratic vs. Gradient): An isocratic elution uses a constant mobile phase composition, which is simpler but may not be suitable for complex mixtures with a wide range of polarities. A gradient elution involves changing the proportion of the organic modifier during the run (e.g., increasing the percentage of acetonitrile). This allows for the elution of a wider range of compounds with better peak shape and shorter analysis times. For a compound like this compound, a gradient starting with a higher water content and increasing the organic modifier concentration would be effective. nih.gov

Additives: Small amounts of acid (e.g., formic acid or phosphoric acid) are often added to the mobile phase to control the pH and improve peak shape, especially for compounds with ionizable functional groups. sielc.comsielc.com

The optimization process is often systematic, comparing different columns and mobile phase compositions to find the conditions that provide the best resolution, peak symmetry, and analysis time.

Table 2: Illustrative Optimization of HPLC Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile |

| Elution Mode | Gradient | Gradient | Gradient | Isocratic |

| Gradient Program | 50% B to 95% B in 10 min | 50% B to 95% B in 10 min | 50% B to 95% B in 10 min | 70% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Expected Outcome | Good general-purpose separation based on hydrophobicity. | Enhanced retention and different selectivity due to π-π interactions. chromatographyonline.com | Altered selectivity compared to Acetonitrile, potentially longer retention due to stronger π-π interactions. agilent.com | Faster analysis for a simple mixture, but less suitable for complex samples. |

Theoretical and Computational Chemistry Studies of 1 Phenylheptan 2 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to predict a wide range of molecular properties by calculating the electron density. For 1-phenylheptan-2-one, DFT calculations can elucidate its geometry, orbital energies, and reactivity.

The flexibility of the heptanone chain in this compound allows it to adopt numerous conformations. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. By performing these calculations, it is possible to identify the most stable conformers and understand the energetic landscape of the molecule.

Due to the free rotation around the single bonds of the alkyl chain and the benzyl (B1604629) group, this compound possesses a complex conformational landscape. Theoretical calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can identify several low-energy conformers. The primary degrees of freedom include the torsion angles involving the phenyl ring, the carbonyl group, and the pentyl chain.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.215 Å |

| Bond Length | C(carbonyl)-C(benzyl) | 1.518 Å |

| Bond Length | C(carbonyl)-C(alkyl) | 1.525 Å |

| Bond Angle | C(benzyl)-C(carbonyl)-C(alkyl) | 116.5° |

| Dihedral Angle | Phenyl-C-C=O | -75.3° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, representing the ability to donate an electron. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is typically localized on the phenyl ring, which is the most electron-rich part of the molecule. The LUMO is often centered around the carbonyl group (C=O), which is the most electrophilic site.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.45 eV |

| LUMO | -0.82 eV |

| HOMO-LUMO Gap (ΔE) | 5.63 eV |

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters, derived from conceptual DFT, help in predicting the behavior of the molecule in chemical reactions.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness. S = 1 / η

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. ω = χ² / (2η)

These parameters provide a quantitative basis for understanding the reactivity of this compound. A higher electrophilicity index, for instance, would suggest a greater susceptibility to nucleophilic attack.

Table 3: Calculated Chemical Reactivity Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| Ionization Potential (I) | 6.45 eV |

| Electron Affinity (A) | 0.82 eV |

| Electronegativity (χ) | 3.635 eV |

| Chemical Hardness (η) | 2.815 eV |

| Chemical Softness (S) | 0.355 eV⁻¹ |

| Electrophilicity Index (ω) | 2.34 eV |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, providing a guide to the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values.

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons. This site is therefore prone to interaction with electrophiles or hydrogen bond donors. The most positive potential (blue) would be found around the hydrogen atoms, particularly those of the phenyl ring and the methylene (B1212753) group adjacent to the carbonyl. The phenyl ring itself would show a region of negative potential above and below the plane of the ring, characteristic of π-electron systems.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide insight into the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. frontiersin.org It is a powerful tool for understanding how a ligand, such as this compound, might bind to and interact with a biological target, like an enzyme or receptor. frontiersin.org

The process involves placing the ligand into the binding pocket of a target protein in a simulated aqueous environment. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities over short time intervals.

An MD simulation of this compound within a hypothetical binding pocket could reveal:

Binding Stability: Whether the ligand remains stably bound within the pocket over the course of the simulation.

Key Interactions: Identification of the specific amino acid residues that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the ligand. The carbonyl oxygen of this compound is a likely hydrogen bond acceptor, while the phenyl group and the long alkyl chain can form extensive hydrophobic and van der Waals contacts.

Conformational Changes: How the ligand and the protein adapt their conformations to achieve an optimal fit (induced fit).

Binding Free Energy: Advanced techniques can be used to estimate the strength of the ligand-protein interaction, providing a theoretical measure of binding affinity.

These simulations are crucial in drug discovery for predicting the binding mode of potential drug candidates and for understanding the molecular basis of their activity.

Molecular Docking Studies for Elucidating Receptor Binding Modes

A thorough review of scientific literature did not yield specific molecular docking studies conducted on this compound. Computational research to elucidate its binding modes with specific biological receptors is not available at this time. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is critical in drug design for optimizing lead compounds and screening for novel biologically active molecules. nih.gov

Prediction of Physicochemical Parameters through Computational Methods

Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules, reducing the need for extensive experimental work. These methods are particularly useful for determining parameters like partition coefficients, which are crucial for understanding a compound's behavior in various environments, including biological systems.

The partition coefficient (log P) is a measure of a compound's differential solubility in a two-phase system, typically a hydrophobic and a hydrophilic phase, which reflects its lipophilicity. nih.gov Predicting these values in complex systems like micellar solutions is vital for applications such as drug delivery. nih.gov

While direct computational studies on this compound are scarce, research on the closely related isomer, 1-phenylheptan-1-one , provides significant insight into the methodologies used. A study focused on predicting partition coefficients in sodium dodecyl sulfate (B86663) (SDS) micellar solutions utilized Density-Functional Theory (DFT) calculations. researchgate.net The research aimed to identify a solvent/water system whose computationally predicted partition coefficients correlated well with experimentally determined values in SDS micelles. researchgate.netmethodist.edu

The computational approach involved:

DFT Calculations: The study employed DFT with functionals such as B3LYP and M06-2X and the 6-311++G** basis set to predict the free energy of a set of 63 molecules, including 1-phenylheptan-1-one, in 15 different solvents. researchgate.net

Solvent Correlation: The calculated partition coefficients in these solvent-water systems were then correlated with experimental partition coefficients in SDS micelles (Log PSDS). methodist.edu

Best Correlation: The results indicated that the propan-1-ol/water system showed the best correlation with the experimental Log PSDS values, suggesting that its physicochemical characteristics are similar to the SDS micelle environment. researchgate.net

Experimental values for the partition coefficient of 1-phenylheptan-1-one in SDS micelles were determined using Micellar Electrokinetic Chromatography (MEKC). researchgate.net This data serves as a crucial benchmark for validating the accuracy of computational predictions.

Below is a table comparing the experimental partition coefficient of 1-phenylheptan-1-one with other related phenylketones in an SDS micellar solution.

| Compound | Experimental Log PSDS |

|---|---|

| 1-Phenylethanone | 2.08 |

| 1-Phenylpropan-1-one | 2.41 |

| 1-Phenylbutan-1-one | 2.77 |

| 1-Phenylpentan-1-one | 3.18 |

| 1-Phenylheptan-1-one | 4.17 |

Data sourced from Symmetry (2021). researchgate.netmethodist.edu

Elucidation of Reaction Mechanisms via Computational Chemistry

No specific computational studies dedicated to elucidating the reaction mechanisms of this compound were found in the reviewed literature. The computational elucidation of organic reaction mechanisms is a field that has seen significant advances, allowing researchers to model complex reaction pathways, identify transition states, and understand the roles of non-covalent interactions. nih.gov However, these methodologies have not yet been applied to publish research on this compound.

Biological and Biochemical Research Applications of 1 Phenylheptan 2 One Derivatives

Enzymatic Inhibition Studies of Phenylheptanone Analogs

Investigation of Phospholipase A2 Inhibition Mechanisms and Selectivity

Fluoroketone derivatives of phenylheptanone have been identified as potent inhibitors of Group VIA Ca2+-independent phospholipase A2 (iPLA2). acs.org Specifically, 1,1,1,3-tetrafluoro-7-phenylheptan-2-one (PHFK) and 1,1,1,2,2-pentafluoro-7-phenylheptan-3-one (FKGK11) have shown significant inhibitory activity. acs.orgevitachem.com

Molecular modeling and dynamics studies suggest that these inhibitors, such as PHFK, bind within an active site pocket of the iPLA2 enzyme. ucsd.edu This binding is stabilized by hydrogen bonds between the polar fluoroketone head group and amino acid residues Gly486, Gly487, and Ser519. ucsd.edu The nonpolar aliphatic chain and the phenyl group are stabilized by hydrophobic interactions with other residues, effectively blocking the entrance of phospholipid substrates. ucsd.edu The addition of fluorine atoms to the ketone functionality appears to be a key strategy for enhancing the potency and selectivity of these inhibitors for GVIA iPLA2. escholarship.org For instance, FKGK11, a pentafluoroketone, is a selective inhibitor of GVIA iPLA2. escholarship.org

| Inhibitor | Target Enzyme | Key Interactions |

| 1,1,1,3-tetrafluoro-7-phenylheptan-2-one (PHFK) | Group VIA Ca2+-independent phospholipase A2 (iPLA2) | Hydrogen bonds with Gly486, Gly487, Ser519; Hydrophobic contacts with Met544, Val548, Phe549, Leu560, Ala640. ucsd.edu |

| 1,1,1,2,2-pentafluoro-7-phenylheptan-3-one (FKGK11) | Group VIA Ca2+-independent phospholipase A2 (iPLA2) | Selective inhibition. escholarship.org |

Exploration of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

The inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) represents a therapeutic strategy for modulating the endocannabinoid system. mdpi.combms.com Inhibiting these enzymes increases the levels of endogenous cannabinoids, which can have various physiological effects, including analgesic and anxiolytic properties. mdpi.comdovepress.com

Studies have shown that dual inhibition of FAAH and MAGL can be effective in animal models of pain. mdpi.com While specific studies on 1-phenylheptan-2-one derivatives as dual inhibitors are not prevalent in the provided results, the broader context of developing inhibitors for these enzymes is relevant. Research indicates that FAAH inhibitors are being developed to improve properties like solubility and bioavailability for better therapeutic outcomes. dovepress.com The inhibition of FAAH has been shown to reduce the viability of cancer cells and can induce cell death through pathways like the NRF2/antioxidant responsive element (ARE) signaling pathway. frontierspartnerships.org

Cholinesterase Inhibitory Activity Research

Certain derivatives of this compound have been investigated for their potential to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. explorationpub.comdergipark.org.tr This is a key area of research for diseases such as Alzheimer's, where there is a deficiency in acetylcholine. explorationpub.com

For example, a series of 2-phenoxy-indan-1-one derivatives, which share structural similarities with phenylheptanones, were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Many of these compounds were found to be potent AChE inhibitors, with one compound exhibiting a 34-fold increase in AChE inhibition compared to the drug donepezil. nih.gov The structural requirements for this inhibitory activity often include the position of hydroxyl groups on the phenolic rings. explorationpub.com

In Vitro and In Vivo (Non-Human) Mechanistic Biological Research

Regulation of Metabolic Pathways (e.g., PI3K/AKT and TNF signaling in insulin (B600854) resistance models)

A diarylheptanoid derivative of this compound, (4E)-7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB), has been shown to ameliorate insulin resistance by modulating the PI3K/AKT and TNF signaling pathways. researchgate.netresearchgate.netdntb.gov.ua

In an in vitro model using IR-3T3-L1 adipocytes, DPHB significantly promoted glucose uptake and the translocation of glucose transporter type 4 (GLUT4). researchgate.netresearchgate.net It also improved lipid accumulation and triglyceride content. researchgate.netresearchgate.net Mechanistically, DPHB was found to inhibit the protein expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while promoting the expression of key proteins in the PI3K/AKT pathway. researchgate.netresearchgate.net The effects of DPHB were shown to be dependent on the activation of PI3K. researchgate.netresearchgate.net

| Compound | Model System | Key Findings |

| (4E)-7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) | IR-3T3-L1 adipocytes | Promoted glucose uptake and GLUT4 translocation; Inhibited TNF-α and IL-6 expression; Promoted PI3K/AKT pathway activation. researchgate.netresearchgate.net |

Neuroprotective and Anti-neuroinflammatory Mechanistic Investigations

Derivatives of this compound have demonstrated neuroprotective and anti-neuroinflammatory properties in various studies. mdpi.comresearchgate.net These effects are often attributed to their antioxidant and anti-inflammatory activities. researchgate.net

For instance, certain diarylheptanoids have shown significant neuroprotective activity against Aβ25-35-induced damage in SH-SY5Y cells. researchgate.net They have also exhibited anti-inflammatory activity in LPS-stimulated murine microglial BV-2 cells. researchgate.net The proposed mechanisms often involve the inhibition of pro-inflammatory factors and the regulation of signaling pathways like the nuclear factor kappa B (NF-κB) pathway. mdpi.comresearchgate.net One study highlighted that 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one showed powerful antioxidant effects, suggesting the importance of a hydroxyl group on the para-position of the phenolic ring for inhibiting the production of reactive oxygen species. explorationpub.com

Anti-angiogenic Activity Investigations in Model Systems

The investigation of this compound and its structural analogs, particularly diarylheptanoids, has revealed potential anti-angiogenic properties, which are crucial for combating diseases characterized by excessive blood vessel formation. nih.gov Angiogenesis is the complex process of forming new blood capillaries from pre-existing vessels. nih.gov Research in this area often employs in vivo and ex vivo model systems to quantify the inhibitory effects of these compounds on neovascularization.

Prominent among these models is the chick chorioallantoic membrane (CAM) assay, which provides a living, vascularized tissue for observing the direct effects of substances on blood vessel growth. mdpi.comunime.it Studies on diarylheptanoids isolated from plants like Alnus glutinosa have demonstrated significant anti-angiogenic activity in the CAM model. mdpi.comunime.it For instance, an extract rich in these compounds showed a potent, dose-dependent inhibition of vessel growth. mdpi.comunime.it Specifically, the diarylheptanoid oregonin (B3271705) has been identified as a key contributor to this effect. mdpi.comunime.it

Another model, the rat aortic ring (RAR) assay, is used to study angiogenesis in an ex vivo setting, where small rings of a rat's aorta are cultured in a matrix and sprout microvessels. An indole (B1671886) derivative, 2-NTI, demonstrated significant, dose-dependent suppression of angiogenesis in the RAR assay, achieving 83.04% inhibition at a concentration of 100 μg/mL. nih.gov

The mechanisms underlying these effects are often linked to the inhibition of key signaling molecules. The diarylheptanoid (S,E)-1-(3,4-dimethoxyphenyl)-6-hydroxy-7-phenylhept-4-en-3-one (DPHP) was found to suppress angiogenesis by inhibiting the expression of hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF), a critical signaling protein in angiogenesis. mdpi.comunime.it

Table 1: Anti-angiogenic Activity of Selected Diarylheptanoids and Related Compounds

| Compound/Extract | Model System | Key Findings | Reference |

| Alnus glutinosa Extract (AGE) | Chick Chorioallantoic Membrane (CAM) | Strong, concentration-dependent inhibition of vessel growth (IC₅₀: 23.39 µ g/egg ). | mdpi.comunime.it |

| Oregonin | Chick Chorioallantoic Membrane (CAM) | Potent anti-angiogenic activity (IC₅₀: 23.89 µ g/egg ). | mdpi.comunime.it |

| 1-phenyl-7-(4-hydroxy-3-methoxyphenyl)-4E-en-3-heptanone (PHMH) | in vitro, ex vivo, in vivo | Exerts anti-angiogenic activity. | mdpi.comunime.it |

| 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI) | Rat Aortic Ring (RAR) Assay | Dose-dependent suppression of angiogenesis (83.04% at 100 µg/mL). | nih.gov |

Effects on Cellular Processes and Receptor Interactions (e.g., Glucose Uptake, GLUT4 Translocation)

Research into derivatives related to this compound extends to their influence on fundamental cellular metabolic processes, such as glucose uptake. A critical mechanism for regulating blood glucose is the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane of muscle and fat cells, a process stimulated by insulin. nih.govmdpi.com Defects in GLUT4 translocation are associated with insulin resistance and type 2 diabetes. nih.gov

Model systems for studying these effects primarily involve cultured cell lines, such as L6 muscle cells (myotubes) and 3T3-L1 adipocytes, which express GLUT4. mdpi.commdpi.com In these systems, researchers can measure the rate of glucose uptake and visualize the movement of GLUT4 from intracellular vesicles to the cell surface. nih.govmdpi.com

While direct studies on this compound are limited, research on related structures provides insight. For example, certain 3-O-acyl-(-)-epicatechins, which are catechin (B1668976) derivatives, have been shown to increase glucose uptake in L6 myotubes. mdpi.com This increased uptake is accompanied by the promotion of GLUT4 translocation to the plasma membrane. mdpi.com The mechanism is believed to involve the activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a key cascade in the insulin response. mdpi.com

Similarly, studies on fractions from the plant Gundelia tournefortii have identified compounds that enhance GLUT4 translocation in L6 muscle cells. mdpi.com One fraction, in particular, stimulated GLUT4 translocation by 3.5 times under basal conditions and 5.2 times in the presence of insulin, indicating a potent effect on this cellular process. mdpi.com These studies highlight how specific chemical structures can modulate the critical final steps of glucose disposal in insulin-sensitive tissues. mdpi.comnih.gov

Table 2: Effects of Selected Compounds on Glucose Uptake and GLUT4 Translocation

| Compound/Extract | Cell Model | Effect on Glucose Uptake/GLUT4 Translocation | Signaling Pathway | Reference |

| 3-O-Acyl-(-)-epicatechins (e.g., EC-C14, EC-C16) | L6 Myotubes | Increased glucose uptake and GLUT4 translocation. | PI3K pathway activation. | mdpi.com |

| Gundelia tournefortii (Fraction 6) | L6 Muscle Cells | Enhanced GLUT4 translocation up to 5.2-fold with insulin. | Not specified. | mdpi.com |

| RJW100 Enantiomers (LRH-1 Agonists) | Skeletal Muscle (inferred) | LRH-1, a nuclear receptor, regulates glucose uptake. | LRH-1 activation. | soton.ac.uk |

Metabolism and Biotransformation Research in Model Systems

Microbial Metabolism and Degradation Pathways (e.g., in yeast systems)

The environmental fate and metabolic breakdown of aromatic compounds like this compound are often studied using microbial model systems. Bacteria, in particular, possess diverse enzymatic machinery capable of degrading complex hydrocarbons. The metabolism of 1-phenylalkanes by various microbial strains provides a framework for understanding the likely degradation pathways for this compound.

Studies using Nocardia salmonicolor have detailed the catabolism of long-chain 1-phenylalkanes such as 1-phenyldodecane. nih.gov The proposed primary degradation pathway involves an initial ω-oxidation of the terminal methyl group of the alkane side chain. nih.gov This is followed by successive rounds of β-oxidation, which shortens the fatty acid side chain two carbons at a time. nih.gov This metabolic route ultimately leads to the formation of shorter-chain phenyl-substituted acids like phenylacetic acid. nih.govscispace.com

Further evidence from other microorganisms supports this model. The microbial degradation of various phenylalkanes, including 2-phenylbutane and 4-phenylheptane, has been documented. portlandpress.com Additionally, related ketones have been identified as byproducts of bacterial metabolism. For example, 1-phenylpropan-2-one (phenylacetone) has been detected as a volatile compound produced by the bacterium Klebsiella pneumoniae, suggesting that ketone-containing intermediates are part of microbial metabolic networks for aromatic compounds. scispace.com These pathways demonstrate the capacity of microorganisms to systematically dismantle phenylalkane structures, typically by attacking the alkyl side chain first before potential cleavage of the aromatic ring. nih.gov

Identification and Characterization of Biotransformation Products

A key aspect of metabolism research is the identification of the intermediate and final products of biotransformation. The use of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) allows for the separation and characterization of metabolites from microbial cultures. scispace.comuni-greifswald.de

In the degradation of 1-phenyldodecane by Nocardia salmonicolor, a series of acidic intermediates accumulate in the growth medium. nih.gov These have been identified as 4-phenylbutyrate, 4-phenylbut-2-enoate, 4-phenylbut-3-enoate, cinnamate, and phenylacetate (B1230308). nih.gov The presence of these compounds confirms a degradation pathway involving both ω-oxidation and β-oxidation of the side chain. nih.gov

Similarly, the biotransformation of iso-pentylbenzene by various bacterial strains, including Mycobacterium neoaurum and Rhodococcus ruber, yields several products. uni-greifswald.de Identified metabolites include phenylacetic acid, acetophenone (B1666503), iso-valerophenone, and benzoic acid. uni-greifswald.de The formation of these varied products indicates that multiple metabolic routes, such as different initial oxidation sites, can be active simultaneously within a single organism or a mixed culture.

Table 3: Identified Biotransformation Products from Phenylalkane Degradation

| Parent Compound | Microorganism(s) | Identified Biotransformation Products | Reference |

| 1-Phenyldodecane | Nocardia salmonicolor | 4-Phenylbutyrate, 4-Phenylbut-2-enoate, 4-Phenylbut-3-enoate, Cinnamate, Phenylacetate | nih.gov |

| 1-Phenylnonane | Nocardia salmonicolor | Cinnamic acid, Phenylpropionic acid, Benzoic acid | nih.gov |

| iso-Pentylbenzene | Mycobacterium neoaurum, Rhodococcus ruber, Nocardia cyriacigeorgica | Phenylacetic acid, Acetophenone, iso-Valerophenone, Benzoic acid | uni-greifswald.de |

Environmental Research and Degradation Studies

Microbial Degradation of Phenylalkanes and Structurally Related Ketones

The biodegradation of aromatic hydrocarbons, including phenylalkanes and related ketones, is a key process in their environmental removal. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy.

Research has identified several bacterial genera with the ability to degrade phenylalkanes, which are structurally similar to 1-phenylheptan-2-one. Strains of Pseudomonas and Nocardia have been isolated that can utilize various phenylalkanes as their sole source of carbon and energy. nih.govportlandpress.com For instance, two Pseudomonas strains were found to be capable of growing on 2-phenylbutane, 3-phenylpentane, and 4-phenylheptane. nih.govportlandpress.com Similarly, two Nocardia strains were isolated that could utilize 3-phenyldodecane. nih.govportlandpress.com

The ability to degrade aromatic compounds is widespread among various bacterial groups. Genera such as Acidovorax, Arthrobacter, Brevibacterium, Burkholderia, Comamonas, Mycobacterium, and Sphingomonas have been shown to degrade polycyclic aromatic hydrocarbons (PAHs), suggesting that a broad range of soil and aquatic bacteria may possess the enzymatic machinery to break down aromatic ketones as well. nih.gov Fungi and microalgae are also known to transform PAHs and other aromatic pollutants, often through co-metabolism. frontiersin.org

Table 1: Examples of Microorganisms Degrading Phenylalkanes

| Microorganism Genus | Degraded Compound(s) | Reference |

|---|---|---|

| Pseudomonas | 2-Phenylbutane, 3-Phenylpentane, 4-Phenylheptane | nih.govportlandpress.com |

| Nocardia | 3-Phenyldodecane | nih.govportlandpress.com |

| Mycobacterium | Naphthalene, Phenanthrene, Pyrene | nih.govpjoes.com |

The microbial breakdown of phenylalkanes typically proceeds through initial oxidation of either the aromatic ring or the aliphatic side chain. For Pseudomonas strains degrading short-chain phenylalkanes, the initial attack is on the benzene (B151609) ring. For example, the degradation of 2-phenylbutane yields 2-(2,3-dihydro-2,3-dihydroxyphenyl)butane, indicating the formation of a dihydrodiol intermediate. nih.govportlandpress.com This is followed by the cleavage of the aromatic ring. nih.govportlandpress.com

In contrast, the degradation of longer-chain phenylalkanes by Nocardia appears to proceed via oxidation of the alkyl side chain. In cultures utilizing 3-phenyldodecane, intermediates such as 2-phenylbutyric acid, 3-phenylvaleric acid, and 4-phenylhexanoic acid have been identified. nih.govportlandpress.com This suggests a pathway involving initial oxidation of the side chain, followed by further breakdown. For this compound, it is plausible that degradation could initiate at the ketone group or the alkyl chain, leading to various acidic or hydroxylated intermediates before ring cleavage.

Table 2: Identified Metabolic Intermediates from Phenylalkane Degradation

| Original Compound | Microorganism | Intermediate(s) | Degradation Pathway | Reference |

|---|---|---|---|---|

| 2-Phenylbutane | Pseudomonas sp. | 2-(2,3-dihydro-2,3-dihydroxyphenyl)butane | Aromatic Ring Oxidation | nih.govportlandpress.com |

| 3-Phenylpentane | Pseudomonas sp. | 3-(2,3-dihydro-2,3-dihydroxyphenyl)pentane | Aromatic Ring Oxidation | nih.govportlandpress.com |

The initial step in the aerobic biodegradation of many hydrocarbons is catalyzed by oxygenase enzymes. Cytochrome P450 (CYP) monooxygenases are a large family of enzymes known to be involved in the metabolism of a wide array of xenobiotic compounds, including alkanes and ketones. wikipedia.orgquora.com These enzymes can catalyze hydroxylation reactions, introducing an oxygen atom into an inert C-H bond, which is a critical activation step. nih.gov

In the context of ketones and alkanes, CYP enzymes have been identified as responsible for midchain alkane hydroxylation, leading to the formation of secondary alcohols and subsequently ketones. oup.com It is therefore highly probable that a CYP-type enzyme system is involved in the initial attack on this compound in susceptible microorganisms. This initial enzymatic reaction could involve hydroxylation of the phenyl ring to form a phenolic intermediate or hydroxylation of the heptyl chain. Following this initial oxidation, other enzymes such as dehydrogenases and ring-cleavage dioxygenases would further process the intermediates, ultimately leading to mineralization. frontiersin.org

Environmental Fate and Transport Research

The environmental fate of a chemical is determined by its susceptibility to degradation processes and its physical-chemical properties, which govern its movement and distribution in the environment.

The rate at which a compound degrades in the environment is a key parameter for risk assessment. Degradation kinetics are often modeled as a first-order process, characterized by a rate constant (k) and a half-life (t½), which is the time required for the concentration of the compound to decrease by half. ekb.eg

Table 3: Example Degradation Half-Lives of Aromatic/Organic Compounds in Environmental Matrices

| Compound | Environmental Matrix | Half-Life (t½) | Reference |

|---|---|---|---|

| Fenitrothion | Calcareous Soil | 19.36 days | ekb.eg |

| Thiobencarb | Calcareous Soil | 10.24 days | ekb.eg |

| Triphenyltin (TPhT) | Sandy Soil | 24 days | nih.gov |

| Monobutyltin (MBT) | Sandy Soil | 220 days | nih.gov |

| 6PPD | Dechlorinated Tap Water | 5 hours | regulations.gov |

The distribution of a chemical in the environment is modeled based on its physical-chemical properties, such as water solubility, vapor pressure, and its soil-water partition coefficient (Kd) or organic carbon-water partition coefficient (Koc). These parameters are used to predict whether a compound is more likely to remain in the water, sorb to soil or sediment particles, or volatilize into the atmosphere. epa.gov

For a compound like this compound, its relatively low water solubility and moderate molecular weight would suggest a tendency to partition to soil organic matter. Its potential for volatilization can be estimated from its vapor pressure and Henry's Law constant. For example, the related compound phenylacetone has an estimated vapor pressure of 0.16 mm Hg at 25°C, indicating it will exist primarily as a vapor if released to the atmosphere. nih.gov Environmental fate models use these properties to simulate the movement and concentration of the chemical in different environmental compartments over time, providing a comprehensive picture of its likely distribution and persistence. epa.gov

Strategies for Remediation and Bioremediation of Phenyl Ketone Contaminants

The remediation of phenyl ketone contaminants, including this compound, primarily revolves around harnessing the power of microbial degradation and enzymatic transformations. These biological approaches are considered more sustainable and cost-effective compared to traditional physicochemical methods.

Microbial Degradation: A Two-Pronged Attack

Microorganisms, particularly bacteria from the genus Pseudomonas, have demonstrated a remarkable ability to degrade a wide array of aromatic compounds. While direct studies on this compound are limited, research on structurally similar compounds, such as 4-phenylheptane, provides significant insights into the likely metabolic pathways. Two primary strategies are employed by these microbial powerhouses: initial attack on the aromatic ring and oxidation of the alkyl side chain.

Emerging Research Directions and Future Perspectives for 1 Phenylheptan 2 One Research

Development of Novel and Highly Efficient Catalytic Systems for Sustainable Synthesis

The development of sustainable and efficient methods for synthesizing 1-phenylheptan-2-one and related ketones is a key area of research. Traditional synthetic routes often involve harsh conditions and produce significant waste. Modern approaches focus on catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions, aligning with the principles of green chemistry.

Recent advancements include the use of photoredox catalysis. For instance, a method for the dehydrogenative cross-coupling of alkylarenes to aldehydes has been developed, which can produce this compound. acs.org This process utilizes light energy to drive the reaction, often in conjunction with a metal co-catalyst like nickel. acs.org Such systems represent a move towards more energy-efficient and environmentally benign synthetic strategies.

Another area of interest is the development of metal-free catalytic systems. While many catalytic processes rely on transition metals, which can be expensive and toxic, metal-free alternatives offer a more sustainable option. For example, a protocol for the synthesis of 1-substituted-1,2,3-triazoles has been developed using a metal-free, click-inspired approach. latrobe.edu.au While not directly for the synthesis of this compound, the principles of developing such metal-free catalytic systems are applicable to a wide range of organic transformations.

The use of solid-supported catalysts is also being explored. google.com These catalysts, where the active catalytic species is immobilized on a solid support like silica (B1680970) gel, offer advantages in terms of easy separation from the reaction mixture and potential for recycling, further contributing to the sustainability of the process. google.com

Future research in this area will likely focus on:

The development of even more efficient and selective photocatalytic systems.

The design of novel, robust, and recyclable solid-supported catalysts.

The exploration of enzymatic and whole-cell biocatalysis for the synthesis of this compound and its derivatives, offering a highly sustainable and stereoselective route. biocrick.com

Integration of Advanced Computational Approaches for Predictive Modeling of Reactivity and Biological Interactions

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling scientists to predict the properties and behavior of molecules before they are synthesized in the lab. For this compound, computational approaches are being used to model its reactivity and predict its interactions with biological systems.